molecular formula C18H17N3O B2553181 N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide CAS No. 1424664-67-4

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide

Cat. No. B2553181
M. Wt: 291.354
InChI Key: WUQOZVOQXDOSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide, also known as CCQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CCQ is a member of the class of compounds known as quinoline derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Synthesis and Reactivity

Enaminoketones and esters, particularly cyclic-β-enaminoesters, are crucial intermediates in synthesizing heterocycles and natural products. The unique electrophilic and nucleophilic characteristics of enaminones make them versatile intermediates for various heterocycles synthesis, including pyridine, pyrimidine, and pyrrole derivatives. Enaminones' "enone" character enables them to act as acceptors in both 1,2 and 1,4-additions, serving as scaffolds for annulation to access common motifs in alkaloid structures. Their application extends to creating biologically interesting bicyclic compounds, highlighting their significance in medicinal chemistry and drug development (Negri, Kascheres, & Kascheres, 2004).

Biological Activity of Quinoline Derivatives

Quinoline and quinazoline alkaloids, as N-based heterocyclic compounds, have been extensively studied due to their significant bioactivities. Historical compounds like quinine and camptothecin have paved the way for antimalarial and anticancer drug development. Research has reviewed over 200 molecules from these classes, demonstrating a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. This extensive review suggests new avenues for drug discovery from naturally occurring and modified quinoline and quinazoline alkaloids (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have shown effective anticorrosive properties due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This review highlights quinoline-based compounds as potent anticorrosive materials, emphasizing the need for further exploration of these derivatives in protecting metals against corrosion (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Potential

Quinolines possess a wide spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, among others. Their clinical significance and the quinoline nucleus's versatility have attracted medicinal chemists to develop new chemotherapeutic agents. The review of patents filed between 2013 and 2015 related to quinoline derivatives indicates a growing interest in this pharmacophore for developing new drugs (Hussaini, 2016).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-quinolin-8-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-21(18(13-19)10-4-11-18)16(22)9-8-15-6-2-5-14-7-3-12-20-17(14)15/h2-3,5-9,12H,4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQOZVOQXDOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=CC2=C1N=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide

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